4-Fluorobenzoyl chloride

説明

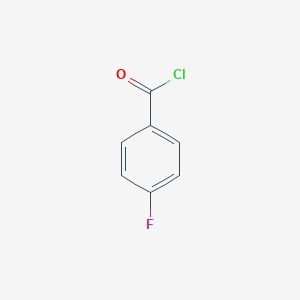

Structure

3D Structure

特性

IUPAC Name |

4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKLEJHVLCMVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059953 | |

| Record name | Benzoyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; mp = 10-12 deg C; [Alfa Aesar MSDS] | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

403-43-0 | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW9JD3YJ9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzoyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 4-fluorobenzoyl chloride. This versatile reagent is a cornerstone in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials, where the introduction of a fluorinated moiety can significantly modulate molecular properties.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is a combustible liquid and is corrosive, causing severe skin burns and eye damage.[3][4] Key physical and chemical identifiers are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 403-43-0 | [2][5][6][7] |

| Molecular Formula | C₇H₄ClFO | [2][5][6][7][8] |

| Molecular Weight | 158.56 g/mol | [2][5][7][9][10] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |

| Melting Point | 9 to 12 °C (48.2 to 53.6 °F) | [3][5][11] |

| Boiling Point | 193 °C (379.4 °F) at 760 mmHg; 82 °C (179.6 °F) at 20 mmHg | [3][5] |

| Density | ~1.342 g/mL at 25 °C | [9][11][12] |

| Refractive Index (n20/D) | ~1.532 | [5] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [9][11] |

| InChI Key | CZKLEJHVLCMVQR-UHFFFAOYSA-N | [2][6][9] |

| SMILES | FC1=CC=C(C=C1)C(Cl)=O | [2][6][9] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is provided below.

| Spectrum Type | Data Highlights |

| ¹H NMR | In CDCl₃, characteristic peaks are observed around δ 8.13-8.15 ppm (doublet of doublets, 2H) and δ 7.17-7.19 ppm (triplet, 2H), corresponding to the aromatic protons.[13] |

| ¹³C NMR | Spectral data available. |

| IR Spectroscopy | Conforms to structure.[6] A strong carbonyl (C=O) stretching band is expected around 1770 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 158.[10] |

Chemical Reactivity and Applications

This compound is a highly versatile acylating agent, primarily utilized to introduce the 4-fluorobenzoyl group into various molecules.[1] Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The presence of the fluorine atom enhances the compound's lipophilicity and can improve the metabolic stability and binding affinity of resulting pharmaceutical compounds.[5][14]

Key Reactions:

-

Acylation of Alcohols and Amines: It readily reacts with alcohols and amines to form the corresponding esters and amides. These reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs).[5]

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound undergoes Friedel-Crafts acylation with aromatic compounds to produce aryl ketones. This is a key step in synthesizing polyetheretherketones (PEEK) and other high-performance polymers.[6][11]

-

Synthesis of Heterocycles: It serves as a precursor for various heterocyclic compounds, including the synthesis of antiepileptic 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones.

The general reactivity of this compound with common nucleophiles is illustrated below.

The mechanism for the Friedel-Crafts acylation, a cornerstone reaction for this compound, involves the formation of a highly electrophilic acylium ion.

Experimental Protocols

Detailed experimental procedures are critical for reproducible results. Below is a representative protocol for a Friedel-Crafts acylation reaction.

Synthesis of (4-Fluorophenyl)(phenyl)methanone

Materials:

-

This compound

-

Benzene (B151609) (or other arene)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Dissolve this compound (1.0 eq) and benzene (1.0 eq) in anhydrous dichloromethane and add this solution to the addition funnel.

-

Reaction: Add the solution from the funnel dropwise to the stirred AlCl₃ suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. This will hydrolyze the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure aryl ketone.

A generalized workflow for conducting such a reaction is depicted below.

Safety and Handling

This compound is a corrosive and moisture-sensitive substance that requires careful handling.[8][11]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[3][8]

-

Storage: Store in a cool, dry place away from heat and sources of ignition.[8] Keep containers tightly closed under an inert atmosphere (e.g., nitrogen) to prevent reaction with moisture.[3] It is incompatible with water, strong bases, strong acids, and alcohols.[3]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not use water for cleanup.[3]

This compound is classified as a dangerous good for transport.[7] Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.[3]

References

- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 2. This compound | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Alcool de 4-chlorure de fluorobenzoyle, 98 %, Thermo Scientific Chemicals 500 g | Buy Online [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. This compound [anshulchemicals.com]

- 9. This compound 98 403-43-0 [sigmaaldrich.com]

- 10. Benzoyl chloride, 4-fluoro- [webbook.nist.gov]

- 11. This compound | 403-43-0 [chemicalbook.com]

- 12. This compound, 98% 403-43-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 13. This compound(403-43-0) 1H NMR [m.chemicalbook.com]

- 14. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Fluorobenzoyl Chloride

This technical guide provides a comprehensive overview of this compound (C₇H₄ClFO), a critical reagent and intermediate in organic synthesis. It details the molecule's structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical and materials science.

Molecular Structure and Identifiers

This compound is an acyl chloride derivative of benzoic acid, featuring a fluorine atom at the para (4) position of the benzene (B151609) ring. This substitution significantly influences the molecule's reactivity and the properties of its derivatives.

The structure consists of a central benzene ring bonded to a reactive acyl chloride group (-COCl) and a fluorine atom (-F). The fluorine atom's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making the compound a highly effective acylating agent.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 403-43-0 | [1][2][4] |

| Molecular Formula | C₇H₄ClFO | [2][3] |

| Linear Formula | FC₆H₄COCl | [5] |

| Molecular Weight | 158.56 g/mol | [2][4] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)Cl)F | [1][2] |

| InChI | 1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | [2][5] |

| InChIKey | CZKLEJHVLCMVQR-UHFFFAOYSA-N | [1][2][5] |

| EC Number | 206-961-4 | [1][5] |

| PubChem CID | 67879 | [2][4] |

Physicochemical Properties

This compound is typically a colorless to light yellow liquid with a sharp, pungent odor.[1][4] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |

| Odor | Sharp, pungent | [1] |

| Melting Point | -13 to 12 °C (lit.) | [1][5][6] |

| Boiling Point | 193 °C (lit.); 82 °C / 20 mmHg (lit.) | [4][5][6] |

| Density | 1.32 - 1.342 g/mL at 25 °C (lit.) | [4][5][6] |

| Refractive Index (n20/D) | 1.53 - 1.532 (lit.) | [4][5] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [5][7] |

| Solubility | Soluble in MDC, ethanol, ether; Reacts with water | [1][6][8] |

Synthesis and Reactivity

This compound is a key acylating agent used to introduce the 4-fluorobenzoyl group into various molecules.[1] Its reactivity is dominated by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution.

Experimental Protocols for Synthesis

Two primary industrial synthesis routes are commonly employed.

Protocol 1: Chlorination of 4-Fluorobenzoic Acid This is a common laboratory and industrial method involving the reaction of 4-fluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂).[8][9]

-

Reaction Setup : Charge a glass-lined reactor with 4-fluorobenzoic acid and a suitable solvent under an inert nitrogen atmosphere.

-

Reagent Addition : Slowly add anhydrous thionyl chloride (SOCl₂) to the mixture while maintaining a controlled temperature. The reaction is typically exothermic.

-

Reaction Conditions : Heat the mixture under reflux until the reaction is complete, which can be monitored by techniques like gas chromatography (GC) to observe the disappearance of the starting material.

-

Purification : After the reaction, remove the excess thionyl chloride and solvent by distillation. The resulting crude this compound is then purified by vacuum distillation to yield a high-purity product.[8]

References

- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 2. This compound | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [anshulchemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 98 403-43-0 [sigmaaldrich.com]

- 6. This compound | 403-43-0 [chemicalbook.com]

- 7. This compound | 403-43-0 | FF64280 | Biosynth [biosynth.com]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Mechanism of Friedel-Crafts Acylation with 4-Fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aromatic ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive examination of the mechanism of Friedel-Crafts acylation utilizing 4-fluorobenzoyl chloride as the acylating agent. The role of the Lewis acid catalyst, the formation of the critical acylium ion intermediate, and the subsequent electrophilic aromatic substitution are detailed. Furthermore, this document presents quantitative data from representative reactions, detailed experimental protocols, and visualizations of the reaction mechanism and workflow to support researchers in the practical application and theoretical understanding of this important transformation.

Introduction

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, is a robust method for the synthesis of aryl ketones.[1] The reaction involves the introduction of an acyl group onto an aromatic ring, a transformation typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[2] The use of substituted acylating agents, such as this compound, allows for the synthesis of functionally diverse aromatic ketones that are valuable precursors in drug development and materials science. The fluorine substituent, in particular, can modulate the electronic properties and biological activity of the final product.

This guide will delve into the core mechanistic steps of the Friedel-Crafts acylation with a specific focus on this compound. It will also provide practical information, including experimental procedures and quantitative data, to aid in the successful execution of this reaction in a laboratory setting.

The Core Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution pathway. The reaction can be dissected into three primary stages:

-

Formation of the Acylium Ion: The reaction is initiated by the coordination of the Lewis acid catalyst (e.g., AlCl₃) to the chlorine atom of the this compound. This interaction polarizes the carbon-chlorine bond, making the carbonyl carbon more electrophilic. Subsequent cleavage of this bond results in the formation of a highly reactive and resonance-stabilized acylium ion.[3][4]

-

Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic acylium ion. This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity of the ring is temporarily disrupted during this stage.[5]

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This deprotonation step restores the aromaticity of the ring, yielding the final 4-fluoro-substituted aryl ketone. The Lewis acid catalyst is also regenerated in this process, although in practice, more than a stoichiometric amount is often required due to the formation of a stable complex between the catalyst and the ketone product.[4]

The presence of the fluorine atom on the benzoyl chloride has a nuanced electronic effect. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic ring through resonance (+M effect). In the case of electrophilic aromatic substitution on fluorobenzene, this interplay results in the para position being activated, leading to a high degree of regioselectivity for para-substitution.[6]

Reaction Mechanism Diagram

Quantitative Data

The efficiency of the Friedel-Crafts acylation with this compound is dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative quantitative data.

| Aromatic Substrate | Acylating Agent | Lewis Acid (Molar Eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Fluorobenzene | This compound | AlCl₃ (3.0) | Dichloroethane | -15 to RT | ~16 | - | [3] |

| Diphenyl ether | This compound | AlCl₃ (6.0) | Dichloroethane | -15 to -5 | 72 | 90 | [3] |

| Toluene | Acetyl chloride | AlCl₃ (1.1) | Dichloroethane | -15 to RT | ~16 | 95 (approx.) | [3] |

Table 1: Reaction yields for the Friedel-Crafts acylation with this compound and a comparative example.

Experimental Protocols

The following section provides a detailed methodology for a typical Friedel-Crafts acylation using this compound.

Materials and Equipment

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

-

Ice-water bath.

-

Heating mantle or oil bath.

-

Standard laboratory glassware for work-up and purification.

-

Anhydrous aluminum chloride (AlCl₃).

-

This compound.

-

Aromatic substrate (e.g., fluorobenzene, diphenyl ether).

-

Anhydrous solvent (e.g., dichloromethane, dichloroethane).

-

Hydrochloric acid (concentrated and dilute solutions).

-

Saturated sodium bicarbonate solution.

-

Brine.

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Rotary evaporator.

General Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, add anhydrous aluminum chloride (typically 1.1 to 3.0 molar equivalents relative to the limiting reagent).

-

Solvent Addition: Add the anhydrous solvent (e.g., dichloroethane) to the flask, and cool the resulting suspension to 0 to -15 °C using an ice-salt bath.

-

Reagent Addition: A solution of this compound (1.0 equivalent) and the aromatic substrate (1.0 to 1.2 equivalents) in the anhydrous solvent is added dropwise to the stirred suspension of aluminum chloride via the dropping funnel over a period of 30-60 minutes. The temperature should be carefully maintained during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1 to 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled in an ice bath and then carefully quenched by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as HCl gas is evolved.

-

Extraction: The quenched mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with two portions of the solvent (e.g., dichloromethane).

-

Washing: The combined organic layers are washed successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram

Conclusion

The Friedel-Crafts acylation with this compound is a highly effective and versatile method for the synthesis of 4-fluoro-substituted aromatic ketones. A thorough understanding of the reaction mechanism, including the formation of the acylium ion and the directing effects of the fluorine substituent, is crucial for optimizing reaction conditions and achieving high yields of the desired product. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of these important chemical entities, facilitating their application in drug discovery and development. The continued exploration of novel Lewis acid catalysts and reaction conditions promises to further enhance the efficiency and sustainability of this fundamental organic transformation.

References

An In-depth Technical Guide to the Stability and Decomposition of 4-Fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and decomposition pathways of 4-fluorobenzoyl chloride. Understanding these characteristics is crucial for its safe handling, storage, and effective use in synthetic chemistry, particularly within the pharmaceutical and materials science industries.[1][2]

Core Chemical Properties and Stability

This compound is a colorless to light yellow liquid with a pungent odor.[1][3] It is recognized for its high reactivity, which makes it a valuable acylating agent but also necessitates careful handling and storage protocols.[1] The primary factor governing its stability is its sensitivity to moisture.[3][4]

Storage and Handling Recommendations:

To ensure its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2][5][6] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[6][7] Containers should be kept tightly sealed.[5][7]

Incompatible Materials:

Contact with the following substances can lead to vigorous or hazardous reactions and should be avoided:

-

Water: Reacts readily, often violently, to produce 4-fluorobenzoic acid and hydrogen chloride gas.[3][7][8]

Decomposition Pathways

The decomposition of this compound can be initiated by several factors, primarily moisture (hydrolysis) and heat (thermal decomposition).

Hydrolytic Decomposition

The most common decomposition pathway for this compound is hydrolysis. The acyl chloride group is highly susceptible to nucleophilic attack by water. This reaction is typically rapid and exothermic, producing 4-fluorobenzoic acid and corrosive hydrogen chloride gas.

Reaction Scheme:

C₇H₄ClFO + H₂O → C₇H₅FO₂ + HCl

The kinetics of hydrolysis for para-substituted benzoyl chlorides have been studied, and the reaction generally follows a nucleophilic acyl substitution mechanism. The electron-withdrawing nature of the fluorine atom influences the electrophilicity of the carbonyl carbon, affecting the rate of nucleophilic attack.

Thermal Decomposition

When subjected to elevated temperatures, this compound will decompose. The primary hazardous decomposition products formed under fire conditions include:[3][5][8]

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen chloride (HCl) gas

-

Hydrogen fluoride (B91410) (HF) gas

-

Phosgene

Quantitative thermal analysis provides insights into the temperatures at which these decomposition events occur.

Quantitative Thermal Analysis Data:

| Analysis Type | Observation | Temperature (°C) |

| Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA) | Melting Point | 10 - 12 |

Reactivity with Nucleophiles

As an important intermediate in organic synthesis, the reactivity of this compound with various nucleophiles is of great interest.[1]

Reaction with Alcohols (Alcoholysis)

This compound reacts with alcohols to form the corresponding esters. This reaction is a standard method for synthesizing 4-fluorobenzoate (B1226621) esters, which are valuable intermediates in drug discovery and materials science.

Reaction Scheme:

C₇H₄ClFO + R-OH → C₇H₄FO-OR + HCl

Reaction with Amines (Aminolysis)

The reaction with primary and secondary amines yields 4-fluorobenzamides. This is a common and efficient method for introducing the 4-fluorobenzoyl moiety into molecules.

Reaction Scheme:

C₇H₄ClFO + R₂NH → C₇H₄FO-NR₂ + HCl

Comparative Reactivity Data:

A study comparing the reactivity of this compound with various amines and alcohols showed significant differences in reaction rates. The data below is extracted from graphical representations and indicates the percentage of remaining this compound after a specific reaction time.

| Nucleophile | Reaction Time (minutes) | Remaining this compound (%) |

| Aniline | 5 | ~0 |

| Benzylamine | 5 | ~0 |

| Pyrrolidine | 5 | ~0 |

| Ethanol (with Et₃N) | 60 | ~20 |

| Isopropanol (with Et₃N) | 60 | ~40 |

| Phenol (with Et₃N) | 60 | ~80 |

This data indicates a much faster reaction with amines compared to alcohols under the tested conditions.

Experimental Protocols

The following are generalized protocols for assessing the stability and reactivity of acyl chlorides like this compound.

Protocol for Kinetic Analysis of Hydrolysis via Conductometry

This method monitors the increase in conductivity as the reaction produces ionic species (HCl).

Materials:

-

This compound

-

High-purity, anhydrous acetone (B3395972) (or other suitable solvent)

-

Deionized water

-

Conductivity meter and probe

-

Constant temperature water bath

-

Volumetric flasks, pipettes, and magnetic stirrer

Procedure:

-

Prepare a stock solution of this compound in anhydrous acetone.

-

Prepare a series of acetone-water mixtures with varying water concentrations.

-

Equilibrate a known volume of the desired acetone-water mixture in a reaction vessel placed in the constant temperature bath.

-

Immerse the conductivity probe in the solution and allow the reading to stabilize.

-

Initiate the reaction by injecting a small, known volume of the this compound stock solution into the stirred solvent mixture.

-

Record the conductivity at regular time intervals until the value remains constant.

-

The pseudo-first-order rate constant can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the final conductivity and Gt is the conductivity at time t.

Protocol for Comparative Reactivity with Nucleophiles via ¹⁹F NMR

The fluorine atom in this compound provides a convenient handle for monitoring the reaction progress using ¹⁹F NMR spectroscopy.

Materials:

-

This compound

-

Nucleophile of interest (e.g., amine, alcohol)

-

Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)

-

Internal standard (e.g., trifluorotoluene)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound and the internal standard in the deuterated solvent.

-

Prepare a solution of the nucleophile in the same deuterated solvent.

-

In an NMR tube, combine known amounts of the this compound stock solution and the nucleophile solution at a controlled temperature.

-

Acquire ¹⁹F NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the fluorine in this compound and the fluorine in the product.

-

The disappearance of the starting material signal relative to the internal standard can be plotted against time to determine the reaction rate.

Visualizations

The following diagrams illustrate key concepts related to the stability and decomposition of this compound.

Caption: Hydrolysis mechanism of this compound.

Caption: Workflow for hydrolysis kinetics study via conductometry.

Caption: Factors influencing the decomposition of this compound.

References

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. Benzoyl chloride, 4-fluoro- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. rsc.org [rsc.org]

- 6. This compound, 98% 403-43-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Role of the fluorine substituent in 4-Fluorobenzoyl chloride reactivity

An In-depth Technical Guide on the Role of the Fluorine Substituent in 4-Fluorobenzoyl Chloride Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1][2][3] Its reactivity, governed by the acyl chloride functional group, is significantly modulated by the presence of a fluorine atom at the para-position of the benzene (B151609) ring. This technical guide provides a comprehensive analysis of the electronic effects imparted by the fluorine substituent, its influence on the reactivity of the carbonyl group, and its strategic importance in modern drug discovery and materials science. This document details the underlying mechanisms, presents quantitative data, outlines key experimental protocols, and illustrates logical workflows to offer a thorough resource for scientific professionals.

The Electronic Influence of the Fluorine Substituent

The reactivity of the carbonyl carbon in this compound is a direct consequence of the dual electronic effects exerted by the fluorine atom: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful inductive pull on the sigma (σ) electrons of the benzene ring.[4][5] This effect propagates through the aromatic system, withdrawing electron density from the carbonyl carbon. This electron withdrawal increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[6]

-

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density, also known as a positive mesomeric effect, partially counteracts the inductive effect. However, due to the poor overlap between the 2p orbital of fluorine and the carbon p-orbitals of the ring, this resonance effect is considerably weaker than its inductive counterpart.[7]

The net result is that the strong inductive effect dominates, rendering the fluorine atom an overall electron-withdrawing group when substituted on the benzene ring. This net electron withdrawal is a key determinant of the heightened reactivity of this compound compared to unsubstituted benzoyl chloride.

Enhanced Reactivity in Acylation Reactions

Acyl chlorides are powerful acylating agents that react with nucleophiles via a nucleophilic acyl substitution mechanism.[8][9] The reaction proceeds through a tetrahedral intermediate, and the rate is influenced by both the electrophilicity of the carbonyl carbon and the leaving group ability of the chloride ion.

The electron-withdrawing nature of the para-fluoro substituent destabilizes the ground state of the acyl chloride by pulling electron density away from the carbonyl carbon. This increases the carbon's electrophilicity, making the initial nucleophilic attack faster than in unsubstituted benzoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion, an excellent leaving group, completes the reaction.

This enhanced reactivity makes this compound a highly efficient reagent for the synthesis of esters, amides, and aryl ketones (via Friedel-Crafts acylation).[3]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 403-43-0 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pschemicals.com [pschemicals.com]

4-Fluorobenzoyl Chloride: A Core Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

4-Fluorobenzoyl chloride (4-FBC) is a critical acylating agent and a versatile building block in organic synthesis. Its unique properties, conferred by the presence of a fluorine atom on the benzoyl moiety, make it an indispensable intermediate in the production of a wide array of high-value compounds. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, key reactions, and significant applications in the pharmaceutical and agrochemical industries. Detailed experimental protocols for its principal reactions and diagrams of relevant synthetic and biological pathways are included to support researchers in their practical applications.

Introduction

This compound, with the chemical formula C₇H₄ClFO, is an acyl chloride distinguished by a fluorine atom at the para position of the benzene (B151609) ring.[1] This fluorine substitution significantly influences the molecule's reactivity and the biological activity of its derivatives, enhancing properties such as lipophilicity and metabolic stability.[2] As a result, 4-FBC is a highly sought-after intermediate for introducing the 4-fluorobenzoyl group into complex molecules.[1] It is a key component in the synthesis of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-diabetic agent Sitagliptin, as well as various agrochemicals and advanced polymer materials.[3][4] This document serves as a detailed technical resource, consolidating essential data and methodologies for professionals working with this important chemical intermediate.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its handling, reaction monitoring, and quality control. A summary of these properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFO | [5] |

| Molecular Weight | 158.56 g/mol | [5] |

| CAS Number | 403-43-0 | [6] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Melting Point | 10-12 °C | [6] |

| Boiling Point | 193 °C (at 760 mmHg); 82 °C (at 20 mmHg) | [6] |

| Density | 1.342 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.532 | [6] |

| Flash Point | 82 °C (closed cup) | [6] |

| Solubility | Soluble in organic solvents (e.g., MDC), reacts with water. | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights | Source(s) |

| ¹H NMR | Spectrum available, shows characteristic aromatic proton signals. | [5] |

| ¹³C NMR | Spectrum available. | [5] |

| IR Spectroscopy | Key peaks include C=O stretch (around 1770 cm⁻¹) and C-F stretch. | [8] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [9] |

Synthesis of this compound

This compound is primarily synthesized via two main industrial routes, starting from either 4-fluorobenzoic acid or 4-fluorotoluene.

Synthesis from 4-Fluorobenzoic Acid

The most common laboratory and industrial preparation involves the reaction of 4-fluorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[10]

Workflow Diagram: Synthesis from 4-Fluorobenzoic Acid

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Esters - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Revision Notes - Production of Esters from Alcohols and Acyl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. CN104098464A - Preparation method for this compound - Google Patents [patents.google.com]

- 10. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties like boiling point and melting point of 4-Fluorobenzoyl chloride

This technical guide provides a comprehensive overview of the key physical properties of 4-fluorobenzoyl chloride, with a specific focus on its boiling and melting points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is an important acylating agent and a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1][3]

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Melting Point | 10-12 °C | [2][4][5][6] |

| 10 °C | [3] | |

| -13 °C | [1] | |

| Boiling Point | 193 °C (at atmospheric pressure) | [3][6] |

| ~206 °C (at atmospheric pressure) | [1] | |

| 82 °C (at 20 mmHg) | [4][5] | |

| Density | 1.342 g/mL at 25 °C | [4][5] |

| 1.32 g/mL | [3] | |

| 1.326 g/mL | [6] | |

| Refractive Index | 1.532 at 20 °C | [4][5] |

| 1.53 at 20 °C | [3] | |

| 1.5295-1.5335 at 20 °C | [7] | |

| Molecular Formula | C₇H₄ClFO | [1][3] |

| Molecular Weight | 158.56 g/mol | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

| Purity | ≥97% | [3] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of melting and boiling points, as well as a common laboratory-scale synthesis of this compound.

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp and occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., paraffin (B1166041) oil)

-

Spatula

Procedure:

-

A small amount of the solid sample is finely powdered.

-

The open end of a capillary tube is pushed into the powdered sample to pack a small amount (1-2 mm in height) of the solid into the sealed end.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The thermometer and capillary assembly are immersed in a heating bath (e.g., paraffin oil in a Thiele tube).

-

The heating bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned into a liquid are recorded. This range is reported as the melting point.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or oil bath

-

Stand and clamp

Procedure:

-

A few milliliters of the liquid sample (this compound) are placed into a fusion tube.

-

A capillary tube, sealed at one end, is placed in the fusion tube with its open end submerged in the liquid.

-

The fusion tube is attached to a thermometer and placed in a heating block or oil bath.

-

The apparatus is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled as a stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of the liquid at the ambient atmospheric pressure.

A common laboratory method for the preparation of this compound involves the reaction of 4-fluorobenzoic acid with thionyl chloride.

Reactants and Reagents:

-

4-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Chloroform (B151607) (solvent)

-

Carbon tetrachloride (for removal of excess thionyl chloride)

Procedure:

-

A mixture of 4-fluorobenzoic acid (0.15 mol), thionyl chloride (0.45 mol), and a few drops of dimethylformamide in chloroform (200 ml) is heated at reflux for 16 hours.[8]

-

After cooling, the volatile components are removed from the solution under vacuum.[8]

-

The residue is diluted with carbon tetrachloride (100 ml), and the mixture is evaporated in vacuo to remove any remaining thionyl chloride.[8]

-

The resulting residue is distilled to afford this compound as a clear oil.[8]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 2. This compound | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 403-43-0 [chemicalbook.com]

- 5. 4-フルオロベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. prepchem.com [prepchem.com]

4-Fluorobenzoyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Fluorobenzoyl chloride, a key reagent in organic synthesis. This document details its chemical identity, physical properties, and provides illustrative experimental protocols for its application in common synthetic transformations.

Chemical Identity and Properties

This compound, a colorless to pale yellow liquid with a pungent odor, is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its reactivity is primarily dictated by the acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 403-43-0[1][2][3][4] |

| Molecular Formula | C7H4ClFO[1][2][3][4] |

| Molecular Weight | 158.56 g/mol [3][4] |

| Synonyms | p-Fluorobenzoyl chloride[3][4][5], 4-Fluorobenzoic acid chloride[5], Benzoyl chloride, 4-fluoro- |

Table 1: Chemical Identifiers and Synonyms

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[1][2] |

| Purity | ≥97%[3], ≥97.5% (GC)[2], 98%[5] |

| Boiling Point | 82 °C at 20 mmHg[5] |

| Melting Point | 10-12 °C[5] |

| Density | 1.342 g/mL at 25 °C[5] |

| Refractive Index | 1.5295-1.5335 at 20 °C[2], 1.532 at 20 °C[5] |

Table 2: Physical and Chemical Properties

Key Synthetic Applications & Experimental Protocols

This compound is a key intermediate in a variety of chemical reactions, most notably in the formation of amides and in Friedel-Crafts acylation reactions.

Amide Synthesis

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of 4-fluorobenzamides. This transformation, often referred to as the Schotten-Baumann reaction, typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct.

Detailed Experimental Protocol: Synthesis of N-benzyl-4-fluorobenzamide

This protocol is adapted from a procedure for the synthesis of amides in the bio-available solvent Cyrene.

Materials:

-

This compound (59 µL, 0.5 mmol)

-

Benzylamine (55 µL, 0.5 mmol)

-

Triethylamine (B128534) (77 µL, 0.55 mmol)

-

Cyrene (0.5 mL)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium sulfate

Procedure:

-

To a stirred solution of this compound in Cyrene at 0 °C, add triethylamine followed by benzylamine.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add 5 mL of water to the mixture and stir for an additional hour.

-

Filter the resulting precipitate and wash with water.

-

Dissolve the residue in ethyl acetate, dry over sodium sulfate, and remove the solvent under reduced pressure to yield N-benzyl-4-fluorobenzamide.

Logical Workflow for Amide Synthesis:

Caption: Workflow for the synthesis of amides from this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the formation of aryl ketones. In this reaction, this compound acts as the acylating agent in the presence of a Lewis acid catalyst to introduce the 4-fluorobenzoyl group onto an aromatic ring.

General Experimental Protocol for Friedel-Crafts Acylation:

While a specific protocol for this compound was not detailed in the provided search results, a general procedure can be outlined.

Materials:

-

This compound

-

Aromatic substrate (e.g., anisole, toluene)

-

Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

-

Ice-cold water

-

Aqueous base (e.g., 5% NaOH solution)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a stirrer and under an inert atmosphere, suspend the Lewis acid catalyst in the anhydrous solvent.

-

Slowly add the this compound to the suspension.

-

Add a solution of the aromatic substrate in the solvent dropwise to the reaction mixture.

-

Stir the mixture for a specified time at a controlled temperature.

-

Quench the reaction by carefully adding ice-cold water.

-

Separate the organic layer and wash it with an aqueous base and then with water.

-

Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Signaling Pathway for Friedel-Crafts Acylation:

Caption: Mechanism of the Friedel-Crafts acylation using this compound.

Safety Information

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as a dangerous good for transport. In case of contact with skin or eyes, it can cause severe burns. It is also harmful if swallowed or inhaled.[1] Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Safety, Toxicity, and Hazards of 4-Fluorobenzoyl Chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and associated hazards of reagents is paramount. This guide provides a comprehensive overview of the safety, toxicity, and hazards associated with 4-Fluorobenzoyl chloride (CAS No: 403-43-0), a versatile reagent in organic synthesis.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is a member of the acyl halide family and is utilized in various chemical syntheses, including the production of pharmaceuticals and specialty plastics.[2][3][4] Its reactivity is largely dictated by the acyl chloride functional group.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClFO | [1][5] |

| Molecular Weight | 158.56 g/mol | [1] |

| CAS Number | 403-43-0 | [5][6] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Melting Point | 10-12 °C | [2] |

| Boiling Point | 82 °C at 20 mmHg | [2] |

| Density | 1.342 g/mL at 25 °C | |

| Flash Point | 82 °C (179.6 °F) - closed cup | [6][7] |

| Solubility | Reacts with water | [2][8] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[6] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][9][10][11][12] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[5][11] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation[6] |

| Flammable Liquids | 4 | Combustible liquid[6][10] |

| Corrosive to Metals | - | H290: May be corrosive to metals[9] |

Signal Word: Danger[1][6][9][10][11][12]

Toxicology and Health Effects

Reactivity and Stability

This compound is a reactive compound. It is stable under recommended storage conditions but can react violently with certain substances.[5][8]

| Incompatible Materials | Hazardous Decomposition Products |

| Water (reacts violently, liberates toxic gas)[6][8][9] | Carbon monoxide (CO) and Carbon dioxide (CO₂)[6][9][13] |

| Strong bases[5][6][13] | Gaseous hydrogen fluoride (B91410) (HF)[6][9][13] |

| Alcohols[5][6][13] | Phosgene[6][13] |

| Strong acids[6][13] | Hydrogen chloride gas[6][9][13] |

| Oxidizing agents[5][9] | - |

Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[5][13]

Experimental Protocols: Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential for the safe handling of this chemical.

References

- 1. This compound | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 403-43-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [anshulchemicals.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound 98 403-43-0 [sigmaaldrich.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. lobachemie.com [lobachemie.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Synthesis of 4-Fluorobenzoyl Chloride from 4-Fluorobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1] The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[2] This guide outlines two primary, reliable methods for this conversion, utilizing thionyl chloride and oxalyl chloride, to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Methods

The choice of chlorinating agent for the synthesis of this compound from 4-fluorobenzoic acid is critical and depends on factors such as reaction scale, desired purity, and safety considerations. Thionyl chloride and oxalyl chloride are the most common and effective reagents for this transformation.[3][4]

| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Catalyst | Dimethylformamide (DMF) (catalytic amount) | Dimethylformamide (DMF) (catalytic amount) |

| Solvent | Chloroform (B151607) or neat (excess thionyl chloride) | Dichloromethane (B109758) (DCM) |

| Reaction Temperature | Reflux (approx. 61°C in chloroform) | Room Temperature to Reflux |

| Reaction Time | 16 hours[5] | 1.5 - 2 hours[4][6] |

| Yield | ~83%[5] | Typically high, though specific yield for this reaction was not detailed in the provided results. |

| Byproducts | Sulfur dioxide (SO₂) and Hydrogen chloride (HCl) (both gaseous) | Carbon dioxide (CO), Carbon monoxide (CO), and Hydrogen chloride (HCl) (all gaseous) |

| Purification | Vacuum distillation[2][5] | Removal of solvent under reduced pressure |

| Boiling Point of Product | 110-112°C at 40 mmHg[5] | Not specified |

Reaction Mechanism

The conversion of 4-fluorobenzoic acid to this compound using either thionyl chloride or oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is converted into a better leaving group, facilitating its replacement by a chloride ion.

Experimental Protocols

Safety Precautions: Both thionyl chloride and oxalyl chloride are corrosive and toxic. These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. These reagents react violently with water.

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from a literature procedure and is suitable for a moderate scale synthesis.[5]

Materials:

-

4-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

-

Chloroform (CHCl₃)

-

Carbon tetrachloride (CCl₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzoic acid (0.15 mol), chloroform (200 ml), and a few drops (5 drops) of dimethylformamide (DMF).[5]

-

Slowly add thionyl chloride (0.45 mol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 16 hours.[5]

-

After cooling the solution to room temperature, remove the volatile components (excess thionyl chloride and chloroform) under reduced pressure using a rotary evaporator.[2][5]

-

To the residue, add carbon tetrachloride (100 ml) and evaporate in vacuo again to azeotropically remove any residual thionyl chloride.[5]

-

Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 110-112°C at 40 mmHg to obtain a clear oil.[5]

Method 2: Synthesis using Oxalyl Chloride

This protocol is a general method for the preparation of acyl chlorides from carboxylic acids and is noted for its milder reaction conditions.[4][6][7]

Materials:

-

4-Fluorobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel (optional)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluorobenzoic acid in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of dimethylformamide (DMF) (e.g., a few drops).

-

Slowly add oxalyl chloride (typically 1.1 to 1.5 equivalents) to the suspension at room temperature. Vigorous gas evolution will be observed.[7]

-

Stir the reaction mixture at room temperature for 1.5 to 2 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).[4][6]

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be used in the next step without further purification or can be purified by vacuum distillation if required.

Visualized Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical flow of the synthesis and the general reaction pathway.

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Caption: Generalized reaction pathway for the conversion of 4-fluorobenzoic acid.

References

Lab protocol for 4-Fluorobenzoyl chloride preparation with thionyl chloride

Application Note: Synthesis of 4-Fluorobenzoyl Chloride

Introduction

This compound is a valuable acylating agent and a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. Its preparation from 4-fluorobenzoic acid using thionyl chloride is a standard and efficient laboratory procedure. This method involves the conversion of the carboxylic acid's hydroxyl group into a highly reactive acid chloride. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride, which drives the reaction to completion. This document provides a detailed protocol for this synthesis, aimed at researchers and professionals in chemical and drug development.

Reaction Mechanism

The conversion of a carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) is a classic nucleophilic acyl substitution reaction. The mechanism involves several steps:

-

The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.[1][2]

-

A chloride ion, generated in the process, then attacks the carbonyl carbon.

-

The tetrahedral intermediate collapses, leading to the formation of the final this compound product along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[3][4]

Safety Precautions

Both reactants and products in this synthesis are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases like HCl and SO₂.[5][6][7] It can cause severe burns to the skin, eyes, and respiratory tract.[6][8] All work must be performed in a fume hood, and appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or rubber), must be worn.[5][6] An eyewash station and safety shower must be readily accessible.[6]

-

This compound: A corrosive liquid that causes severe skin burns and eye damage.[9] Inhalation may cause respiratory irritation. Handle with the same level of precaution as thionyl chloride.

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. The reaction apparatus should be equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide (B78521) solution) to neutralize these acidic gases.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of acyl chlorides.[10]

1. Materials and Reagents:

-

4-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF), catalytic amount

-

Chloroform (B151607) (CHCl₃), anhydrous

-

Carbon tetrachloride (CCl₄), for azeotropic removal of SOCl₂ (optional)

-

Sodium hydroxide (NaOH) solution for gas trap

2. Apparatus Setup:

-

A two or three-necked round-bottom flask, oven-dried to remove moisture.

-

A reflux condenser with a gas outlet connected to a gas trap.

-

A dropping funnel (if adding thionyl chloride dropwise) or a glass stopper.

-

A magnetic stirrer and stir bar.

-

A heating mantle.

-

Vacuum distillation apparatus.

3. Reaction Procedure:

-

Preparation: Set up the dry glassware in a chemical fume hood. Charge the round-bottom flask with 4-fluorobenzoic acid (0.15 mol, 21.0 g).

-

Addition of Reagents: Add anhydrous chloroform (200 ml), thionyl chloride (0.45 mol, 33 ml, 53.5 g), and a few drops (approx. 5 drops) of dimethylformamide (DMF) to the flask.[10] The DMF acts as a catalyst.

-

Reflux: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 16 hours.[10] The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Removal of Volatiles: Remove the excess thionyl chloride and the chloroform solvent under reduced pressure using a rotary evaporator.[10][11] To ensure complete removal of residual thionyl chloride, an azeotropic distillation can be performed by adding carbon tetrachloride (100 ml) and evaporating it in vacuo.[10]

-

Purification: The crude this compound is then purified by vacuum distillation.[11] Collect the fraction boiling at 110-112°C at 40 mmHg[10] or 82°C at 20 mmHg.[9] The product is a clear oil.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| 4-Fluorobenzoic Acid | 0.15 mol (21.0 g) | [10] |

| Thionyl Chloride | 0.45 mol (33 mL) | [10] |

| Chloroform (Solvent) | 200 mL | [10] |

| DMF (Catalyst) | ~5 drops | [10] |

| Reaction Conditions | ||

| Temperature | Reflux | [10] |

| Reaction Time | 16 hours | [10] |

| Product Information | ||

| Product Name | This compound | |

| Theoretical Yield | 23.8 g | |

| Reported Actual Yield | 19.7 g (83%) | [10] |

| Boiling Point | 110-112 °C @ 40 mmHg | [10] |

| Appearance | Clear Oil | [10][11] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. youtube.com [youtube.com]

- 5. fishersci.com [fishersci.com]

- 6. drexel.edu [drexel.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound 98 403-43-0 [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

Application Note: Alternative Synthesis of 4-Fluorobenzoyl Chloride from 4-Fluorotoluene

For: Researchers, scientists, and drug development professionals

Abstract

4-Fluorobenzoyl chloride is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] This application note details two distinct and viable alternative synthetic pathways for the preparation of this compound, starting from the readily available precursor, 4-fluorotoluene (B1294773). The protocols described herein provide comprehensive methodologies for: 1) a two-step synthesis involving the oxidation of 4-fluorotoluene to 4-fluorobenzoic acid, followed by conversion to the acid chloride, and 2) a more direct route via side-chain chlorination of 4-fluorotoluene and subsequent controlled hydrolysis. This document includes detailed experimental procedures, tabulated quantitative data for comparison, and workflow diagrams to ensure clarity and reproducibility in a research and development setting.

Introduction

The synthesis of acyl chlorides is a fundamental transformation in organic chemistry, providing a reactive functional group for various subsequent reactions. This compound, in particular, is a valuable building block in the production of numerous commercial products. Traditional synthetic routes may present challenges related to reagent toxicity, harsh reaction conditions, or environmental concerns.[4] The methods presented here offer alternative approaches to address these issues, providing researchers with flexible and efficient options for laboratory-scale synthesis.

Synthesis Pathway Overview

Two primary alternative pathways for the synthesis of this compound from 4-fluorotoluene are presented.

Pathway 1: Oxidation and Subsequent Chlorination

This classic two-step approach first involves the oxidation of the methyl group of 4-fluorotoluene to a carboxylic acid.[5][6] The resulting 4-fluorobenzoic acid is then converted to the target acyl chloride using a suitable chlorinating agent.[2][7]

Pathway 2: Side-Chain Chlorination and Hydrolysis

This pathway involves the radical-initiated chlorination of the methyl group on 4-fluorotoluene to yield 4-fluorotrichlorotoluene.[8] This intermediate is then carefully hydrolyzed to produce this compound.[1][8]

Figure 1: Alternative synthetic pathways from 4-Fluorotoluene to this compound.

Experimental Protocols

Pathway 1: Oxidation and Subsequent Chlorination

This pathway is divided into two main experimental procedures.

Protocol 1A: Oxidation of 4-Fluorotoluene to 4-Fluorobenzoic Acid

This protocol is adapted from established oxidation methods for substituted toluenes.[6]

-

Materials: 4-fluorotoluene, potassium permanganate (B83412) (KMnO₄), sodium carbonate (Na₂CO₃), concentrated hydrochloric acid (HCl), sodium bisulfite (NaHSO₃), diethyl ether, anhydrous magnesium sulfate (B86663) (MgSO₄), deionized water.

-

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-fluorotoluene (0.1 mol), 500 mL of water, and sodium carbonate (0.02 mol).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution of potassium permanganate (0.3 mol) in 200 mL of water through the dropping funnel over a period of 4-5 hours. Maintain a gentle reflux throughout the addition.

-

After the addition is complete, continue to reflux for an additional 2 hours or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with 50 mL of hot water.

-

Combine the filtrate and washings. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

-

Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of approximately 2, which will precipitate the 4-fluorobenzoic acid.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70°C.

-

The crude product can be recrystallized from an ethanol/water mixture for higher purity.

-

Protocol 1B: Conversion of 4-Fluorobenzoic Acid to this compound

This protocol utilizes thionyl chloride for the conversion of the carboxylic acid to the acyl chloride.[2][7]

-

Materials: 4-fluorobenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), chloroform (B151607) (or another suitable anhydrous solvent).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place 4-fluorobenzoic acid (0.15 mol).

-

Add chloroform (200 mL) and a catalytic amount of DMF (5 drops).

-

Slowly add thionyl chloride (0.45 mol) to the mixture at room temperature with stirring.

-

Heat the mixture to reflux and maintain for 16 hours.[7] The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, cool the solution to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure (in a fume hood).

-

The crude this compound can be purified by vacuum distillation to yield a clear oil.[7][9]

-

Figure 2: Experimental workflow for Pathway 1 (Oxidation and Chlorination).

Pathway 2: Side-Chain Chlorination and Hydrolysis

This pathway offers a more direct route from 4-fluorotoluene.

Protocol 2A: Side-Chain Chlorination of 4-Fluorotoluene

This protocol is based on a patented method for the synthesis of 4-fluorotrichlorotoluene.[8]

-

Materials: 4-fluorotoluene, chlorine gas (Cl₂).

-

Apparatus: A reaction vessel equipped with a gas inlet, a mechanical stirrer, a thermometer, a reflux condenser, and an ultraviolet (UV) lamp. A gas outlet should be connected to a scrubber.

-

Procedure:

-

Charge the reaction vessel with 4-fluorotoluene.

-

Heat the 4-fluorotoluene to 70-85°C.[8]

-

Irradiate the mixture with the UV lamp while bubbling chlorine gas through the liquid.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 4-fluorotrichlorotoluene is achieved. The reaction is a consecutive process, so careful monitoring is required to maximize the yield of the trichlorinated product.[10]

-

Once the reaction is complete, stop the chlorine flow and UV irradiation. Purge the system with nitrogen to remove any residual chlorine and HCl.

-

The crude 4-fluorotrichlorotoluene can be used directly in the next step or purified by distillation.

-